molecular formula C10H11N3O B1449439 2-(4-Methoxy-pyrazol-1-yl)-phenylamine CAS No. 1854937-26-0

2-(4-Methoxy-pyrazol-1-yl)-phenylamine

Cat. No.: B1449439
CAS No.: 1854937-26-0
M. Wt: 189.21 g/mol
InChI Key: KKIQQBOAFJGZFN-UHFFFAOYSA-N
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Description

2-(4-Methoxy-pyrazol-1-yl)-phenylamine is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It belongs to the class of pyrazole and pyrazoline derivatives, which are well-known nitrogen-containing heterocycles recognized for their diverse biological activities and applications as key intermediates in organic synthesis . Pyrazoline derivatives, in general, have been extensively studied and shown to possess a broad spectrum of pharmacological properties. Research indicates that these compounds can act as cannabinoid CB1 receptor antagonists, which are investigated in relation to disorders such as obesity and schizophrenia . Furthermore, the pyrazole scaffold is a common feature in molecules evaluated for their inhibitory activity against various enzymes, including metalloproteinases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The structural motif of this compound also suggests potential for use in developing antibacterial agents, as similar frameworks have been incorporated into molecules active against phytopathogenic bacteria . As a research chemical, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new chemical entities with optimized biological profiles. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIQQBOAFJGZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

Step 1: Preparation of 4-Methoxy-substituted Pyrazole Core

  • Starting from an appropriate 1,3-dicarbonyl compound bearing a methoxy substituent or from a methoxy-substituted hydrazine, the pyrazole ring is formed by cyclocondensation.
  • For example, condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine under catalytic conditions can yield 4-methoxy-substituted pyrazoles.

Step 2: Introduction of the Phenylamine Group at Pyrazole N-1 Position

  • The phenylamine moiety can be introduced by nucleophilic substitution or coupling reactions.
  • A common method involves the reaction of 1-chloropyrazole derivatives with aniline or substituted anilines under basic conditions in solvents like DMF, using potassium carbonate as a base.
  • Alternatively, condensation of 4-(1H-pyrazol-1-yl)aniline with methoxy-substituted pyrazole aldehydes can form Schiff bases that may be reduced to the corresponding amines.

Representative Synthetic Scheme (Inferred)

Step Reactants Conditions Product Yield (%) Notes
1 4-Methoxyphenylhydrazine + β-diketone Nano-ZnO catalyst, ethanol, reflux 4-Methoxy-substituted pyrazole ~90-95 Green protocol with high efficiency
2 4-Methoxy-pyrazole derivative + aniline DMF, K2CO3, reflux This compound 70-85 Nucleophilic substitution

Detailed Research Findings and Spectral Data

  • Cyclocondensation Confirmation:
    The formation of the pyrazole ring is confirmed by disappearance of olefinic protons and appearance of characteristic pyrazole proton singlets in ^1H NMR at around δ 6.7–6.8 ppm. IR spectra show NH stretching bands near 3300 cm^-1 and C=N stretching around 1600–1650 cm^-1.

  • Phenylamine Functionalization:
    The introduction of the phenylamine group is verified by the presence of NH2 signals in ^1H NMR (around δ 5.5–6.0 ppm, D2O exchangeable) and aromatic protons of the phenyl ring between δ 6.5–7.8 ppm.

  • Purity and Yield:
    The reactions typically yield 70–95% of the target compound after purification by recrystallization or chromatography. Melting points and mass spectra further confirm the structure.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Yield Range (%) Reference
Cyclocondensation of diketones with hydrazines β-Diketone + 4-methoxyphenylhydrazine Nano-ZnO, ethanol, reflux High yield, green, simple 90–95
Nucleophilic substitution 4-Methoxy-pyrazole chloride + aniline DMF, K2CO3, reflux Efficient introduction of phenylamine 70–85
One-pot addition-cyclocondensation Chalcones + arylhydrazines Cu triflate, ionic liquids Good yield, reusable catalyst ~82

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

2-(4-Methoxy-pyrazol-1-yl)-phenylamine, also known by its CAS number 1854937-26-0, is a compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

This compound exhibits significant potential in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that compounds with pyrazole moieties can inhibit cancer cell proliferation. Studies have shown that derivatives of pyrazol-phenylamines exhibit selective cytotoxicity against certain cancer cell lines, suggesting a pathway for developing new anticancer therapies.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
  • Antimicrobial Activity : There is emerging evidence that this compound shows antimicrobial properties against certain bacterial strains, which could be beneficial in developing new antibiotics.

Agricultural Science

In agricultural applications, this compound has been investigated for its role as a pesticide or herbicide:

  • Herbicidal Activity : The compound's ability to inhibit specific enzymes in plants has been explored to develop herbicides that target weed species without harming crops. This selectivity is crucial for sustainable agricultural practices.
  • Plant Growth Regulators : Its potential as a plant growth regulator is under investigation, particularly in enhancing crop yield and resistance to environmental stressors.

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research suggests that incorporating pyrazole derivatives into polymer matrices can improve their performance in various applications.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer AgentsSelective cytotoxicity against cancer cell lines
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Antimicrobial ActivityEffective against specific bacterial strains
Agricultural ScienceHerbicidal ActivityInhibits specific plant enzymes
Plant Growth RegulatorsEnhances crop yield and stress resistance
Materials SciencePolymer ChemistryImproves thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound, and their effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as an anticancer agent.

Case Study 2: Herbicidal Properties
Research conducted by agricultural scientists examined the herbicidal effects of this compound on common weed species. The findings demonstrated effective inhibition of growth at low concentrations, suggesting its utility as a selective herbicide.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-pyrazol-1-yl)-phenylamine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methoxy and amine groups can form hydrogen bonds and other interactions with the target molecules, influencing their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

2-(4-Benzyloxypyrazol-1-yl)-phenylamine : Replaces the methoxy group with a benzyloxy substituent, increasing steric bulk and lipophilicity .

Physicochemical Properties

Property 2-(4-Methoxy-pyrazol-1-yl)-phenylamine (Inferred) 2-(4-Benzyloxypyrazol-1-yl)-phenylamine 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Molecular Weight ~215 g/mol ~317 g/mol ~217 g/mol
Solubility Moderate in polar solvents (due to -NH₂, -OCH₃) Low (benzyloxy increases hydrophobicity) Moderate (methoxy enhances polarity)
Electron Effects Electron-donating (-OCH₃) enhances π-conjugation Benzyloxy (-OBn) adds steric hindrance Methyl group introduces steric effects
Thermal Stability Likely stable up to 200°C (pyrazole robustness) Data unavailable Data unavailable

Electronic and Optoelectronic Properties

  • This contrasts with electron-withdrawing substituents (e.g., -NO₂, -Br in ), which reduce electron richness and alter redox behavior .
  • Azomethines in demonstrate that electron-donating groups improve donor-acceptor interactions in solar cells, suggesting that this compound could serve as a donor material in organic photovoltaics .

Biological Activity

2-(4-Methoxy-pyrazol-1-yl)-phenylamine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O with a molecular weight of 204.23 g/mol. The compound consists of a phenylamine structure substituted with a methoxy-pyrazole group, which is critical for its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study indicated that similar compounds could inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

Cell Line IC50 (μM) Activity
HepG21.76 ± 0.19Significant inhibition
HeLa2.34 ± 0.25Moderate inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies demonstrated that these compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells, suggesting their utility in treating neuroinflammatory conditions .

Cytokine Inhibition (%)
TNF-α61–85%
IL-676–93%

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have been explored in models of oxidative stress. Compounds similar to this compound demonstrated the ability to protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation by blocking the synthesis of prostaglandins.
  • Receptor Modulation : The compound may also interact with various receptors involved in cell signaling pathways related to cancer and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it mitigates oxidative damage in neuronal cells.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent investigation into the antiproliferative effects of pyrazole derivatives showed promising results against multiple cancer types, reinforcing their potential as anticancer agents .
  • Neuroinflammation Model : In vivo studies demonstrated that administration of similar compounds reduced microglial activation and improved behavioral outcomes in models of neuroinflammation, supporting their role as neuroprotective agents .

Q & A

What are the established synthetic routes for 2-(4-Methoxy-pyrazol-1-yl)-phenylamine, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via cyclocondensation of 1-(4-methoxyphenyl)pyrazole derivatives with substituted phenylamine precursors. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propanedione with phenylhydrazine in ethanol/acetic acid yields pyrazole-phenol intermediates, which are further functionalized . Regioselectivity is controlled by electron-withdrawing/donating substituents on the phenyl ring and reaction temperature. Optimized protocols using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) may enhance yield and purity .

What advanced spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

X-ray crystallography is indispensable for confirming the dihedral angles between the pyrazole, methoxyphenyl, and phenylamine rings, which influence molecular packing and hydrogen bonding (e.g., O–H⋯N interactions) . Diffraction data collected at high resolution (e.g., using SHELXL) refine bond lengths and angles. Complementary techniques include:

  • NMR : 1^1H/13^13C NMR to verify substitution patterns and aromatic proton coupling.
  • IR : Identification of N–H stretching (3200–3400 cm1^{-1}) and C–O (methoxy) vibrations .

How do electron-withdrawing/donating substituents on the phenylamine moiety affect reactivity and pharmacological activity?

Electron-withdrawing groups (e.g., halogens) on the phenylamine ring reduce basicity by delocalizing the nitrogen lone pair, as seen in analogues like 3-bromo-5-phenyl-1,2,4-triazine derivatives . This enhances electrophilic substitution reactivity in cross-coupling reactions. Conversely, electron-donating groups (e.g., methoxy) increase resonance stabilization, potentially improving binding affinity in biological assays .

What strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?

Key strategies include:

  • Temperature control : Slow heating during cyclization reduces side reactions (e.g., over-oxidation).
  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in C–N coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates, while recrystallization from ethanol enhances final product purity .

How does the methoxy group influence the compound’s basicity compared to unsubstituted phenylamine?

The methoxy group’s electron-donating resonance effect increases electron density on the phenyl ring but reduces nitrogen basicity by stabilizing the lone pair through conjugation. This results in weaker basicity (pKa ~1–2) compared to alkylamines, as seen in phenylamine derivatives . Computational studies (e.g., DFT) can quantify charge distribution and predict protonation sites.

What methodologies are employed to evaluate the compound’s antitubercular or antimicrobial activity?

  • In vitro assays : Microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv (MIC values reported for analogues) .
  • Structure-activity relationship (SAR) : Modifying the pyrazole’s substituents (e.g., halogens) and comparing IC50_{50} values across derivatives .
  • Molecular docking : Targeting enzymes like enoyl-ACP reductase (InhA) to predict binding modes .

How can contradictory biological activity data between studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain, solvent DMSO concentration). To resolve:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing.
  • Control crystallinity : Polymorphs can alter solubility/bioactivity; characterize via PXRD .
  • Validate purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

What analytical techniques identify and quantify synthetic byproducts?

  • LC-MS : Detects low-abundance byproducts (e.g., over-cyclized or dimerized species).
  • GC-MS : Monitors volatile intermediates during reflux steps.
  • TLC : Screens reaction progress using silica plates and UV visualization .

What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible methoxyphenyl groups. Solutions:

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Cryocooling : Stabilize crystals at 100 K during X-ray data collection .

How does the compound’s stability under acidic/basic conditions impact formulation studies?

The phenylamine group is prone to protonation in acidic media, while the methoxy group hydrolyzes under strong base. Stability tests include:

  • Forced degradation : Expose to 0.1M HCl/NaOH at 60°C for 24h, monitor via HPLC .
  • pH-solubility profiling : Determine optimal pH for aqueous solubility without degradation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxy-pyrazol-1-yl)-phenylamine
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2-(4-Methoxy-pyrazol-1-yl)-phenylamine

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